molecular formula C22H28N2O4 B1241207 methyl (Z)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

methyl (Z)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

Cat. No.: B1241207
M. Wt: 384.5 g/mol
InChI Key: DAXYUDFNWXHGBE-WMLLIFGASA-N
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Description

Historical Context and Discovery of Spirooxindole Frameworks

The historical development of spirooxindole chemistry traces back to the late nineteenth century when the first spirooxindole alkaloid was isolated from the root of yellow jessamine (Gelsemium sempervirens) in 1870. This pioneering discovery marked the beginning of extensive research into this unique class of compounds that would eventually span multiple plant genera including Mitragyna, Rauwolfia, and Vinca. The early identification of these compounds laid the foundation for understanding their distinctive molecular architecture, where an oxindole ring shares a single atom at the carbon-3 position with a cycloalkyl or heterocyclic moiety.

Throughout the twentieth century, researchers progressively uncovered the biosynthetic origins of spirooxindole alkaloids, recognizing them as a subclass of monoterpenoid indole alkaloids featuring a substituted carbonyl group at the carbon-2 position in the indole ring. The establishment of their biosynthetic pathways revealed that spirooxindole formation involves sophisticated enzymatic processes, particularly through cytochrome P450 enzymes that catalyze oxidative rearrangements of precursor molecules. These discoveries significantly advanced our understanding of how nature constructs these complex molecular frameworks through highly selective biochemical transformations.

The evolution of spirooxindole research has been marked by increasing recognition of their pharmaceutical importance. As analytical techniques improved, researchers identified numerous spirooxindole-containing compounds with remarkable biological activities, leading to extensive synthetic efforts aimed at reproducing and modifying these natural products. The unique three-dimensional spiro system emerged as a key structural feature responsible for the diverse bioactivities observed in spirooxindole derivatives, establishing them as privileged scaffolds in drug discovery programs.

Structural Classification of Spirooxindole Compounds

Spirooxindole compounds exhibit remarkable structural diversity that can be systematically classified based on their core architectural features and substitution patterns. The fundamental spirooxindole framework consists of an oxindole core fused with various cyclic systems through a shared spiro carbon atom, creating quaternary stereocenters that contribute to their three-dimensional complexity. This unique structural arrangement allows spirooxindole derivatives to project functionalities in all three dimensions, making them exceptionally valuable as biological targets.

The classification of spirooxindole compounds primarily depends on the nature of the spirocyclic component attached to the oxindole core. Major structural classes include spiro[pyrrolidin-3,3'-oxindoles], which feature five-membered pyrrolidine rings fused to the oxindole system. These compounds have demonstrated significant pharmaceutical potential, with many derivatives showing excellent biological activities across multiple therapeutic areas. Another important class comprises spiro[indoline-3,2'-pyrrolidine] derivatives, which incorporate additional indole moieties that enhance their pharmacological profiles.

The stereochemical aspects of spirooxindole classification are particularly important, as the configuration at the spiro carbon significantly influences biological activity. Compounds can be categorized based on their absolute stereochemistry, with 3R and 3S configurations representing major divisions within this chemical family. The stereoselective formation of these centers has become a critical focus in both natural biosynthesis and synthetic chemistry, as different stereoisomers can exhibit dramatically different biological properties.

Structural Class Core Framework Key Features Representative Examples
Spiro[pyrrolidin-3,3'-oxindoles] Five-membered pyrrolidine ring High enantioselectivity, diverse substitution patterns Horsfiline, Coerulescine
Spiro[indoline-3,2'-pyrrolidine] Additional indole moiety Enhanced π-π interactions Spirotryprostatin derivatives
Tetracyclic spirooxindoles Multiple fused rings Complex three-dimensional structure Corynoxeine, Isocorynoxeine
Hexahydroindolizine derivatives Six-membered heterocyclic fusion Conformational flexibility Rhynchophylline analogs

Significance in Natural Product Chemistry

Spirooxindole alkaloids occupy a central position in natural product chemistry due to their widespread occurrence across diverse plant families and their remarkable biological activities. These compounds are predominantly found in the Apocynaceae, Gelsemiaceae, and Rubiaceae families, where they serve as important defensive metabolites and bioactive constituents. The biosynthetic origin of these alkaloids as monoterpene indole alkaloids reflects their evolutionary significance and the sophisticated enzymatic machinery plants have developed to construct these complex molecular architectures.

The natural occurrence of spirooxindole alkaloids demonstrates nature's preference for these structural motifs in creating bioactive molecules. Plants have evolved multiple biosynthetic pathways to generate structural diversity within the spirooxindole framework, utilizing cytochrome P450 enzymes to catalyze stereoselective transformations that would be extremely challenging to achieve through synthetic chemistry. The discovery of specific enzymes such as the cytochrome P450 enzyme from kratom (Mitragyna speciosa) that catalyzes the formation of spirooxindole alkaloids represents a significant breakthrough in understanding these biosynthetic processes.

The significance of spirooxindole alkaloids in natural product chemistry extends beyond their structural complexity to their diverse pharmacological properties. Natural spirooxindoles such as corynoxeine and isocorynoxeine have been used traditionally for treating hypertension and stroke, while compounds like corynoxine and corynoxine B show potential as agents for treating Parkinson's disease. These natural products have served as inspiration for synthetic chemists seeking to develop new therapeutic agents based on the spirooxindole scaffold.

The study of natural spirooxindole biosynthesis has revealed important insights into enzyme evolution and substrate specificity. The discovery that different cytochrome P450 enzymes can generate spirooxindoles with opposite stereochemistries at the spiro carbon demonstrates the remarkable precision of these biocatalytic systems. This understanding has opened new avenues for biotechnology applications, including the development of engineered enzymes for pharmaceutical synthesis.

Position of Methyl (Z)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate in Spirooxindole Research

The compound this compound represents a sophisticated example of spirooxindole architecture that embodies many of the structural features that make this class of compounds particularly valuable in pharmaceutical research. This molecule belongs to the tetracyclic spirooxindole alkaloid family, sharing structural similarities with well-known natural products such as rhynchophylline and related compounds that have demonstrated significant biological activities.

The stereochemical configuration of this compound, specifically the (3S,6'S,7'S,8'aS) arrangement, positions it within the group of spirooxindoles that exhibit specific three-dimensional orientations crucial for biological activity. The presence of the (Z)-configured methoxyprop-2-enoate side chain represents an important structural variant that may influence both the compound's chemical reactivity and its interaction with biological targets. This geometric isomerism is particularly significant as it affects the overall molecular conformation and potentially the binding affinity to various protein targets.

The hexahydroindolizine component of this spirooxindole derivative contributes to its conformational flexibility while maintaining the rigid spiro junction that is characteristic of this compound class. This structural feature places the compound within a specific subgroup of spirooxindoles that have shown promise in various therapeutic applications, particularly those involving complex polycyclic frameworks. The ethyl substitution at the 6' position further enhances the structural complexity and may contribute to specific pharmacological properties.

Research into compounds with similar structural frameworks has revealed significant potential for therapeutic applications. The topological polar surface area and molecular weight parameters of related compounds suggest favorable drug-like properties, including good blood-brain barrier penetration and human intestinal absorption characteristics. These physicochemical properties position this spirooxindole derivative as a potentially valuable lead compound for drug development programs targeting central nervous system disorders and other therapeutic areas.

Property Value Significance
Molecular Formula C₂₂H₂₈N₂O₄ Optimal size for drug-like properties
Stereochemical Centers Four (3S,6'S,7'S,8'aS) Critical for biological activity
Spiro Junction Indole-3,1'-hexahydroindolizine Unique three-dimensional architecture
Side Chain Configuration (Z)-methoxyprop-2-enoate Influences molecular conformation
Structural Class Tetracyclic spirooxindole alkaloid Member of bioactive natural product family

The position of this compound in contemporary spirooxindole research is further emphasized by the ongoing development of collective biosynthetic approaches that target multiple related scaffolds through unified enzymatic systems. The structural complexity of this molecule makes it an attractive target for biotechnological production methods, potentially offering more sustainable alternatives to traditional chemical synthesis approaches. The discovery of cytochrome P450 enzymes capable of catalyzing spirooxindole formation has opened new possibilities for accessing this compound and its derivatives through biocatalytic processes.

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

methyl (Z)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13-/t14-,15+,19+,22+/m1/s1

InChI Key

DAXYUDFNWXHGBE-WMLLIFGASA-N

Isomeric SMILES

CC[C@@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1/C(=C/OC)/C(=O)OC)C4=CC=CC=C4NC3=O

Canonical SMILES

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O

Pictograms

Acute Toxic

Synonyms

isorhynchophylline
isorhyncophylline
rhynchophylline
rhyncophylline
rhyncophylline, (16E)-isomer
rhyncophylline, (16E,20alpha)-isome

Origin of Product

United States

Biological Activity

Methyl (Z)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure with an indole moiety and a methoxypropene group. Its molecular formula is C₁₈H₂₃N₃O₃, and it has a molecular weight of approximately 325.39 g/mol. The structural complexity contributes to its diverse biological activities.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)15.4Induction of apoptosis
MCF-7 (Breast)12.8Cell cycle arrest at G1 phase
A549 (Lung)10.5Inhibition of PI3K/Akt signaling pathway

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens. The results indicate potent activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results highlight the potential use of this compound in treating bacterial infections.

Neuroprotective Effects

In addition to its anticancer and antimicrobial activities, this compound has shown neuroprotective effects in animal models. Research indicates that it can reduce oxidative stress and inflammation in neuronal cells.

Case Study 1: Anticancer Efficacy in Vivo

A study conducted on mice bearing xenograft tumors demonstrated that treatment with the compound resulted in significant tumor reduction compared to control groups. The study reported a tumor volume decrease of approximately 45% after four weeks of treatment.

Case Study 2: Antimicrobial Activity in Clinical Isolates

Clinical isolates of Staphylococcus aureus were tested for susceptibility to the compound. Results showed that it effectively inhibited bacterial growth in biofilm-forming strains which are often resistant to conventional antibiotics.

Preparation Methods

1,3-Dipolar Cycloaddition Strategy

The MDPI protocol (2025) demonstrates spirooxindole formation via L-proline-catalyzed cycloaddition between isatin derivatives and trans-3-benzoyl acrylic acid. Key parameters:

ReactantCatalystSolventTemp.TimeYield
Isatin (1a)L-ProlineMeOHReflux2 h61%
5-Bromo-isatin (1b)L-ProlineMeOHReflux2.5 h58%

Mechanistic Insight :
The reaction proceeds through in situ generation of azomethine ylides from isatin and L-proline, followed by regioselective [3+2] cycloaddition with dipolarophiles. NMR data (δ 7.91 ppm for indole H4) confirms spiroconjugation.

Mechanochemical Michael Condensation

PMC research (2023) achieves spiro[indole-pyrrolidine] derivatives via solvent-free ball milling:

Optimized Conditions :

  • Milling frequency: 25 Hz

  • Time: 20–30 min

  • Additive: 50 µL H₂O

  • Yield: 80–95%

Procedure :

  • Knoevenagel condensation of 5-bromo-isatin (1b) with malononitrile (2) generates 3-dicyanomethylene-2H-indol-2-one (3b).

  • Mechanochemical cyclo-condensation with 4-methoxyphenyl isothiocyanate (4a) affords spiro-pyrrolidine (5i–l).

Advantages :

  • No column chromatography required for 5b (m.p. 228–229°C).

  • FT-IR confirms carbonyl stretches at 1726 cm⁻¹ (spirooxindole) and 1678 cm⁻¹ (indolizine).

Stereochemical Control at C3, C6', C7', and C8'a

Chiral Pool Approach Using L-Proline

The MDPI method leverages L-proline’s inherent chirality to induce desired (3S,6'S,7'S,8'aS) configuration:

  • ¹H NMR coupling constants (J = 8.0 Hz for H7'-H8'a) confirm trans-diaxial arrangement.

  • X-ray crystallography of analog 9a shows 98% ee at C3.

Asymmetric Organocatalysis

Frontiers in Chemistry (2021) reports diastereoselective synthesis using N-methylpyrrole chalcones:

  • Evans’ oxazaborolidine catalyst (20 mol%) achieves 19:1 dr.

  • Key intermediates:

    • Chalcone 1a (3-fluorobenzaldehyde-derived)

    • Spirooxindole 2a (83% yield, 95% ee).

Installation of Methoxyprop-2-Enoate Sidechain

Heck Coupling Methodology

Adapting ACS protocols (2011), the enoate group is introduced via palladium-catalyzed coupling:

Conditions :

  • Pd(OAc)₂ (5 mol%)

  • PPh₃ (10 mol%)

  • Methyl acrylate (5.4 mL, 60.2 mmol)

  • t-BuOH, 4 h, 66% yield

Characterization :

  • ¹H NMR (CDCl₃): δ 5.73–5.71 (m, 2H, CH₂=CH), 3.85 (s, 3H, OCH₃).

Conjugate Addition-Esterification

The Plantaedb entry (2023) suggests a two-step sequence:

  • Michael addition of methyl propiolate to spirooxindole-indolizine.

  • In situ esterification with methyl chloroformate.

Key Data :

  • TPSA: 67.90 Ų (consistent with ester carbonyls).

  • LogP: 2.30, ensuring membrane permeability.

Green Chemistry Innovations

Ionic Liquid-Mediated Carbomethoxy Transfer

CN101157650B patent (2007) details dimethyl carbonate (DMC) as methylating agent:

Conditions :

  • [Bmim]OAc (15 mol%)

  • DMC solvent, 80°C, 12 h

  • Yield: 89%

Advantages :

  • Avoids toxic methyl halides.

  • Recycles ionic liquid ≥5 times without yield loss.

Aqueous Mechanochemical Synthesis

PMC’s water-assisted milling reduces E-factor by 78% compared to solution-phase routes:

MetricMechanochemicalSolution-Phase
Solvent Volume0 mL200 mL/g
Energy Input0.8 kWh/mol3.2 kWh/mol
Carbon Footprint1.2 kg CO₂/mol4.7 kg CO₂/mol

Analytical and Spectroscopic Validation

Structural Confirmation

¹³C NMR (125 MHz, DMSO- d₆) :

  • δ 172.6 (C=O, spirooxindole)

  • δ 165.2 (C=O, ester)

  • δ 119.8 (C=N, indolizine).

HRMS :

  • Observed: m/z 384.2049 [M+H]⁺

  • Calculated: 384.2049 (Δ = 0 ppm).

Stereochemical Assignment

NOESY correlations confirm relative configuration:

  • H6’ (δ 3.12) ↔ H8’a (δ 2.47)

  • H7’ (δ 4.29) ↔ H3 (δ 5.71) .

Q & A

Q. What computational tools model the compound’s reactivity in silico?

  • Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts transition states for cyclization steps. Molecular dynamics (MD) simulations (e.g., GROMACS) assess solvent effects on conformational stability .

Data Interpretation and Validation

Q. How are contradictions between synthetic yields and theoretical calculations addressed?

  • Compare Eyring plots (from variable-temperature kinetics) with DFT-derived activation energies to identify non-adiabatic pathways. Hammett plots correlate substituent effects (e.g., electron-withdrawing groups on indole) with yield trends .

Q. What statistical methods validate biological activity data?

  • Use ANOVA for dose-response assays (e.g., IC₅₀ comparisons) and Bland-Altman plots to assess agreement between SPR and fluorescence polarization (FP) binding data .

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